

Preclinical Safety and Toxicology Profile of Lanperisone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lanperisone**

Cat. No.: **B1674479**

[Get Quote](#)

Disclaimer: Publicly available preclinical safety and toxicology data for **lanperisone** are limited. This document provides a comprehensive overview of the preclinical data for tolperisone, a closely related, centrally acting muscle relaxant that is structurally and mechanistically similar to **lanperisone**. The data presented here for tolperisone should be considered as a surrogate profile and may not be fully representative of **lanperisone**. Further studies are required to establish a definitive preclinical safety profile for **lanperisone**.

Executive Summary

This technical guide summarizes the available preclinical safety and toxicology data for tolperisone, a structural and functional analog of **lanperisone**. The preclinical assessment of tolperisone indicates a generally favorable safety profile at therapeutic dose levels. Acute toxicity studies in rodents have established the median lethal dose (LD50), with respiratory paralysis being the cause of death at high doses. Repeated dose toxicity studies in rats and dogs have identified no-observed-adverse-effect levels (NOAELs) and have not revealed significant target organ toxicity at doses providing a sufficient safety margin compared to anticipated human exposure.

Tolperisone has been evaluated for genotoxicity in a standard battery of in vitro and in vivo assays. While it was found to be non-mutagenic in the Ames test and in vivo micronucleus assays, clastogenic effects were observed in some in vitro mammalian cell assays, which have been attributed to a degradation product. Carcinogenicity bioassays in rodents have reportedly shown no carcinogenic potential. Reproductive and developmental toxicity studies in rats and

rabbits did not reveal any teratogenic effects or adverse impacts on fertility. The following sections provide a detailed summary of these findings, including available quantitative data and experimental methodologies.

Data Presentation

Acute Toxicity

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Species	Route of Administration	LD50 (mg/kg)	Observed Signs of Toxicity
Rat	Oral	1450	Ataxia, tonic-clonic seizures, dyspnea, respiratory failure
Mouse	Oral	358	Ataxia, seizures, respiratory depression
Rat	Intraperitoneal	170	Ataxia, seizures, respiratory depression
Rat	Subcutaneous	645	Ataxia, seizures, respiratory depression

Repeated Dose Toxicity

[\[1\]](#)[\[4\]](#)

Species	Duration	Route	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings
Rat	28 days	Oral	Not specified	300	No target organs of toxicity identified.
Dog	28 days	Oral	Not specified	20	No target organs of toxicity identified.
Rat	6 months	Oral	50	50	No clinical or biological toxicity observed.
Dog	9 months	Oral	Not specified	5	No significant findings reported.

Genotoxicity

[4]

Assay Type	Test System	Concentration/ Dose	Metabolic Activation (S9)	Result
Gene Mutation	S. typhimurium, E. coli (Ames test)	Not specified	With and without	Negative
Chromosomal Aberration	Human lymphocytes (in vitro)	Not specified	Not specified	Positive (clastogenic)
Gene Mutation	Mouse lymphoma TK assay (in vitro)	Not specified	Not specified	Positive (clastogenic)
Micronucleus Test	Mouse bone marrow (in vivo)	Not specified	N/A	Negative

The in vitro genotoxic activity was attributed to the degradation product 4-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one (4-MMPO).

Carcinogenicity

[\[4\]](#)

Species	Duration	Route	Dose Levels	Findings
Rat	Not specified	Oral	Not specified	No evidence of carcinogenic potential.
Mouse	Not specified	Oral	Not specified	No evidence of carcinogenic potential.

Note: Detailed study reports with quantitative data were not available in the public domain.

Reproductive and Developmental Toxicity

.[1][4]

Study Type	Species	Dose Levels (mg/kg/day)	Key Findings
Fertility and Early Embryonic Development	Rat	Not specified	No effect on fertility.
Embryo-fetal Development	Rat	Not specified	Non-teratogenic.
Embryo-fetal Development	Rabbit	50, 100	No embryo- or fetotoxicity observed. Non-teratogenic.
Pre- and Postnatal Development	Rat	Not specified	No adverse effects on pre- and postnatal development.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on tolperisone are not fully available in the public literature. The following descriptions are based on standard regulatory guidelines for preclinical toxicology studies.

Acute Toxicity Study

- Test System: Male and female Sprague-Dawley rats and CD-1 mice.
- Methodology: Animals are administered a single dose of the test substance via the intended clinical route (oral) and other potential routes of exposure. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A necropsy is performed on all animals at the end of the observation period. The LD50 is calculated using a recognized statistical method.

Repeated Dose Toxicity Study (Subchronic)

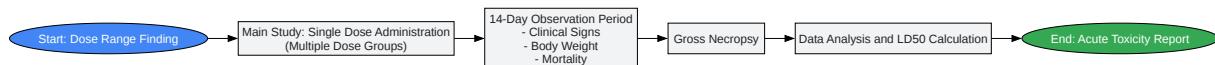
- Test System: Male and female Sprague-Dawley rats and Beagle dogs.

- Methodology: The test substance is administered daily for a period of 28 or 90 days. At least three dose levels and a control group are used. Observations include clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis. At the end of the treatment period, a full necropsy is performed, and organs are weighed and examined microscopically.

Genotoxicity Assays

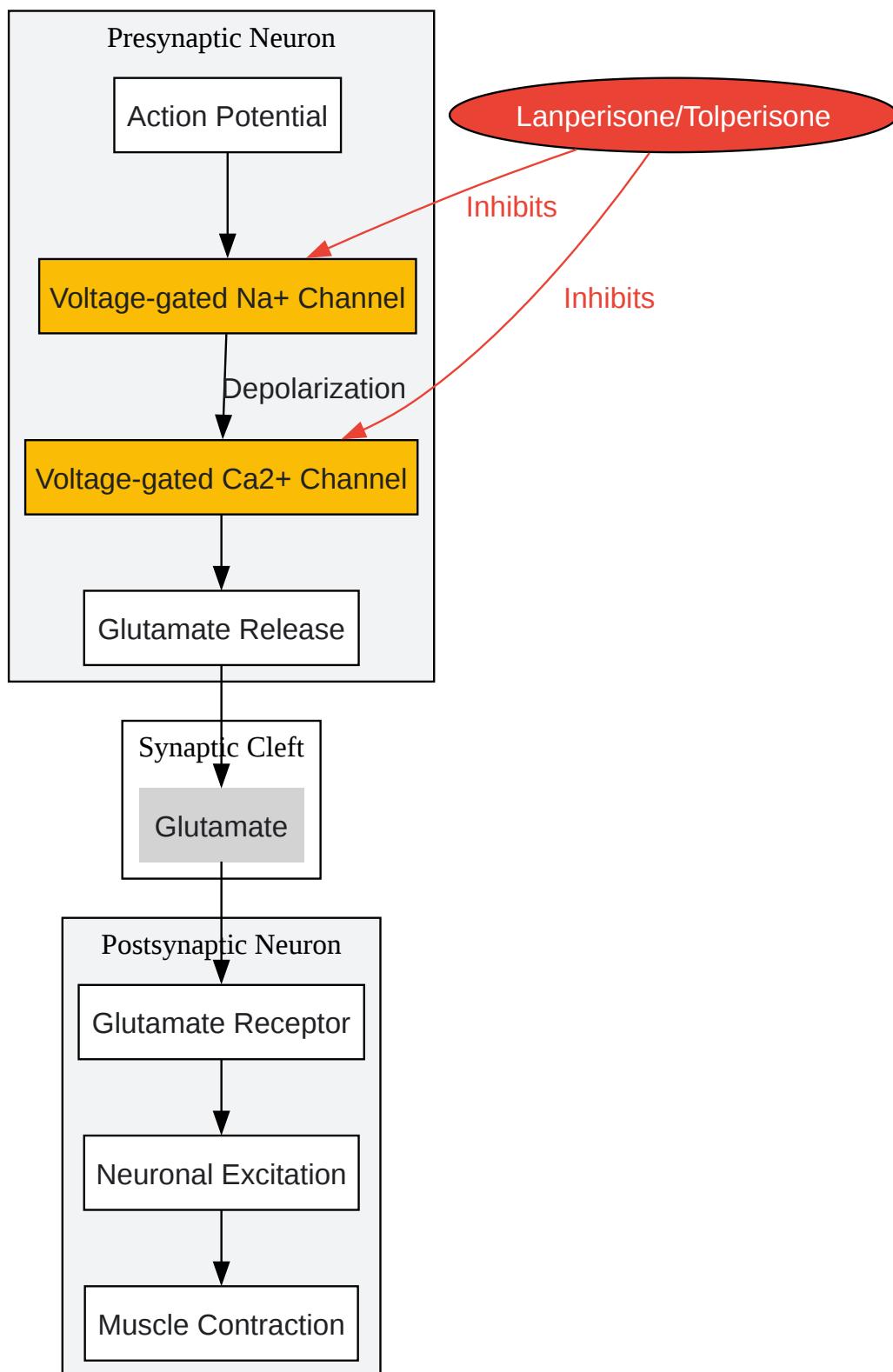
- Ames Test (Bacterial Reverse Mutation Assay): Histidine-dependent strains of *Salmonella typhimurium* and a tryptophan-dependent strain of *Escherichia coli* are exposed to the test substance with and without a metabolic activation system (S9). The number of revertant colonies is counted to assess mutagenic potential.
- In Vitro Mammalian Chromosomal Aberration Test: Human lymphocytes or other suitable mammalian cells are exposed to the test substance with and without S9 mix. Cells are harvested at a predetermined time, and metaphase chromosomes are examined for structural aberrations.
- In Vivo Micronucleus Test: Mice or rats are treated with the test substance, and bone marrow is collected at appropriate time points. Polychromatic erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.

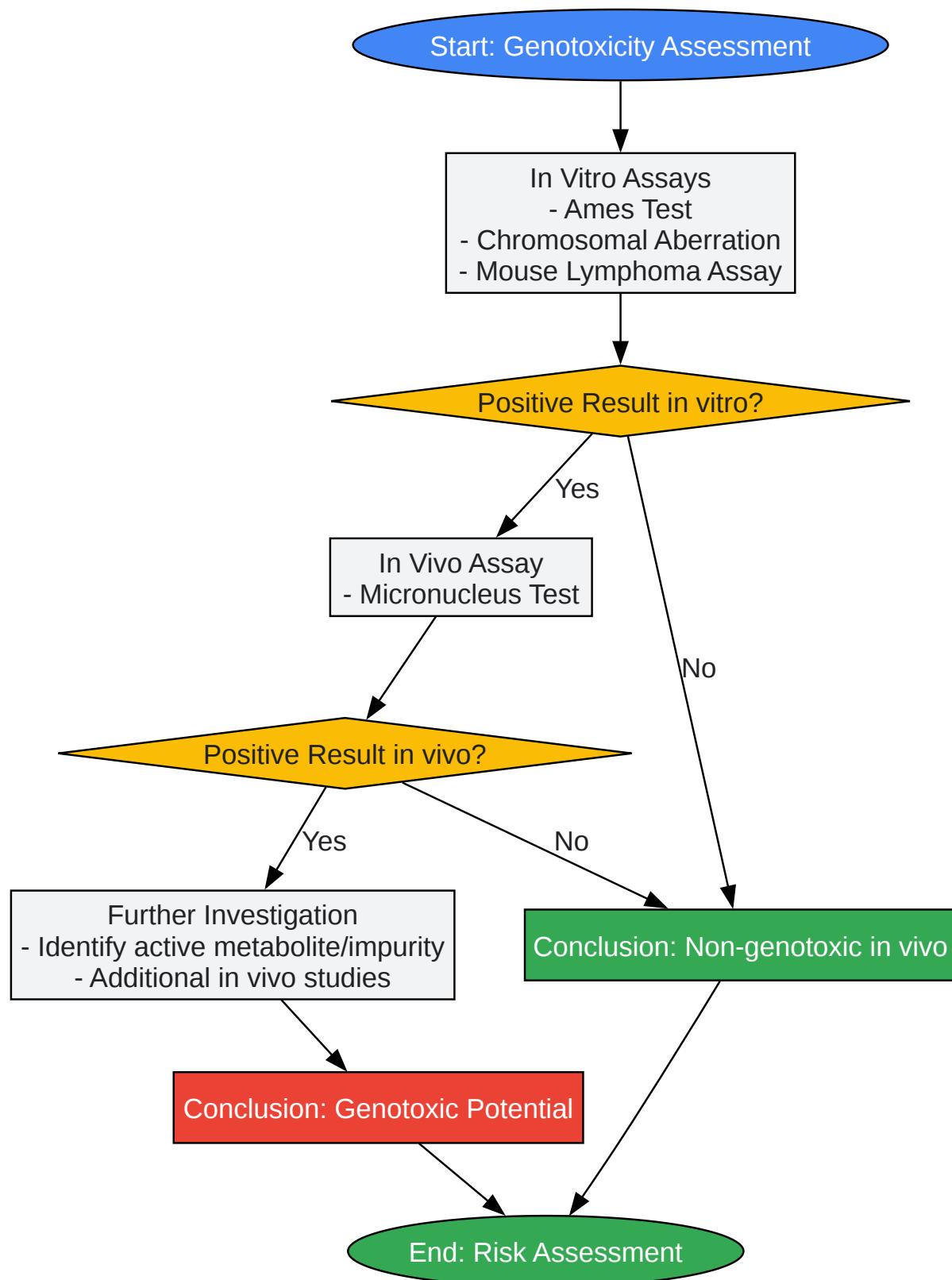
Carcinogenicity Bioassay


- Test System: Male and female Sprague-Dawley rats and CD-1 mice.
- Methodology: The test substance is administered daily for the majority of the animal's lifespan (typically 2 years). Several dose groups and a control group are included. The animals are monitored for clinical signs and the development of tumors. A complete histopathological examination of all organs and tissues is performed at the end of the study.

Reproductive and Developmental Toxicity Studies

- Fertility and Early Embryonic Development (Segment I): Male and female rats are treated with the test substance prior to and during mating, and females are treated through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.


- Embryo-fetal Development (Segment II): Pregnant rats or rabbits are treated with the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
- Pre- and Postnatal Development (Segment III): Pregnant rats are treated with the test substance from implantation through lactation. The effects on the F1 generation are assessed, including survival, growth, and development.


Mandatory Visualizations

[Click to download full resolution via product page](#)

Experimental Workflow for an Acute Toxicity Study.

[Click to download full resolution via product page](#)*Proposed Mechanism of Action for Muscle Relaxation.*

[Click to download full resolution via product page](#)*Logical Flow of a Standard Genotoxicity Testing Battery.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of Lanperisone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674479#preclinical-safety-and-toxicology-data-for-lanperisone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com